molecular formula C14H20O B13404107 trans-2-(3,4-Dimethylphenyl)cyclohexanol

trans-2-(3,4-Dimethylphenyl)cyclohexanol

Cat. No.: B13404107
M. Wt: 204.31 g/mol
InChI Key: FGDFUXHRYRMOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(3,4-Dimethylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a 3,4-dimethylphenyl group at the second position and a hydroxyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Dimethylphenyl)cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 2-(3,4-dimethylphenyl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure to yield the desired trans product.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3,4-Dimethylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone, 2-(3,4-dimethylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form various derivatives, such as trans-2-(3,4-dimethylphenyl)cyclohexane, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers. For example, reacting with acetic anhydride can yield the corresponding acetate ester.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Acetic anhydride, Alcohols

Major Products Formed:

    Oxidation: 2-(3,4-Dimethylphenyl)cyclohexanone

    Reduction: trans-2-(3,4-Dimethylphenyl)cyclohexane

    Substitution: Esters and ethers of this compound

Scientific Research Applications

Chemistry: trans-2-(3,4-Dimethylphenyl)cyclohexanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of cyclohexanol derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism and biotransformation of similar structures.

Medicine: While specific medical applications of this compound are not well-documented, cyclohexanol derivatives are known to possess various pharmacological properties. Research into this compound could potentially lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of fragrances, flavors, and other fine chemicals. Its unique structure makes it valuable for creating specialized products.

Mechanism of Action

The mechanism of action of trans-2-(3,4-Dimethylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. As a cyclohexanol derivative, it may interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects.

Comparison with Similar Compounds

  • trans-2-Phenylcyclohexanol
  • trans-2-(4-Methylphenyl)cyclohexanol
  • cis-2-(3,4-Dimethylphenyl)cyclohexanol

Comparison: trans-2-(3,4-Dimethylphenyl)cyclohexanol is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to trans-2-Phenylcyclohexanol, the additional methyl groups may enhance hydrophobic interactions and alter the compound’s solubility. The trans configuration also distinguishes it from its cis isomer, affecting its conformational stability and reactivity.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3

InChI Key

FGDFUXHRYRMOID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCC2O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.